![molecular formula C19H14F2O B2493285 (2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one CAS No. 1158188-88-5](/img/structure/B2493285.png)
(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one
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Description
Synthesis Analysis
The synthesis of compounds closely related to "(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one" typically involves aldol condensation reactions of cyclopentanone with aromatic aldehydes using alkali as a catalyst. This process yields a variety of substituted benzylidene cyclopentanones with the structures being characterized by techniques such as ^1H NMR, IR, MS, and elemental analysis (Wan Xiao-Fang, 2012).
Molecular Structure Analysis
Molecular structure studies, including spectroscopic characterization and crystal structure analyses, reveal detailed insights into the geometry and electronic properties of similar compounds. For instance, a new hydrazone derivative of a related compound was synthesized and its structure was elucidated using ^1H and ^13C NMR, FT-IR, UV-visible spectroscopy, and confirmed by single-crystal X-ray diffraction analysis, complemented by DFT and TD-DFT studies (Saliha Saouli et al., 2020).
Chemical Reactions and Properties
The fluorine atoms in the "(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one" structure have a significant influence on its chemical reactivity. For example, fluorine substitution has been examined computationally to impact the Cope rearrangements of hexadienes and cyclopentanes, where fluorine substituents stabilize certain transition states relative to ground states, affecting the reaction pathways and outcomes (K. Black et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, of closely related compounds have been studied extensively. For example, the solubility behavior of 2,5-bis(2-furylmethylidene)cyclopentan-1-one in different solvents across various temperatures reveals the effects of surface tension and polarity on solubility, providing insights into similar compounds' solubility characteristics (T. Prapasawat et al., 2014).
Chemical Properties Analysis
The electronic absorption and fluorescence properties of a series of compounds, including 2,5-diarylidene-cyclopentanones, have been explored, showing that the conjugation length and ring size significantly affect these photophysical properties. Such studies offer a glimpse into the electronic properties and potential applications of "(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one" in optical and electronic materials (Robert E. Connors and M. Ucak-Astarlioglu, 2003).
Scientific Research Applications
Biological Activities
A study by Saouli et al. (2020) focused on the synthesis and characterization of a hydrazone derivative of a similar aromatic α, β-unsaturated Ketone. The compound showed significant antioxidant activity and anti-tyrosinase activity, indicating potential for biological applications (Saouli et al., 2020).
Solubility and Industrial Applications
Prapasawat et al. (2014) investigated the solubility of 2,5-bis(2-furylmethylidene)cyclopentan-1-one, a related compound, in various solvents. This research is crucial for understanding its industrial applications, particularly in the production of sustainable materials and fuels (Prapasawat et al., 2014).
Synthesis and Stereochemistry
Penrose et al. (2015) achieved the synthesis of a compound with a similar structure, demonstrating the potential for creating enantiomerically pure compounds with complex stereochemistry (Penrose et al., 2015).
Antioxidant and Chemopreventive Agents
Youssef et al. (2004) synthesized and tested a series of compounds, including 1,1-bis(substituted cinnamoyl)-cyclopentanes, for their antioxidant activity. These compounds showed significant free radical scavenger activity, suggesting their potential as antioxidant and cancer chemopreventive agents (Youssef et al., 2004).
Optical Properties
Connors and Ucak-Astarlioglu (2003) reported on the electronic absorption and fluorescence properties of a series of 2,5-diarylidene-cyclopentanones. Their study contributes to understanding the spectroscopic properties of such compounds (Connors and Ucak-Astarlioglu, 2003).
Nonlinear Optical Properties
Kiran et al. (2014) studied the second- and third-order nonlinear optical properties of bis-chalcone derivatives, revealing their potential for use in optical limiting due to their peculiar structure (Kiran et al., 2014).
properties
IUPAC Name |
(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O/c20-17-7-3-1-5-13(17)11-15-9-10-16(19(15)22)12-14-6-2-4-8-18(14)21/h1-8,11-12H,9-10H2/b15-11+,16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVSGXYJPMHZQB-JOBJLJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2F)C(=O)C1=CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2F)/C(=O)/C(=C/C3=CC=CC=C3F)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one |
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